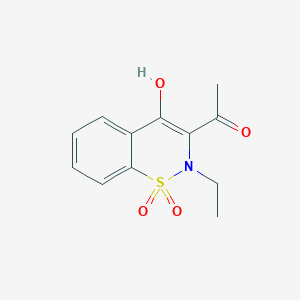

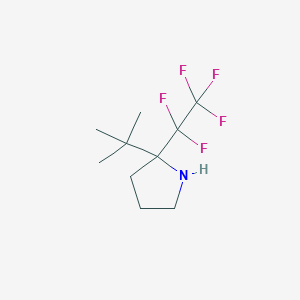

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde (THFMP) is a heterocyclic aldehyde that is widely used in scientific research. It is a versatile compound that is used in the synthesis of a variety of compounds, including drugs, polymers, and other chemicals. THFMP is also used in the synthesis of other heterocyclic compounds, such as pyrrolo[3,4-c]pyridine and pyrrolo[2,3-b]pyridine. The versatility of THFMP makes it a valuable tool for chemists and researchers alike.

Scientific Research Applications

Anion Binding Properties

- Research by Deliomeroglu, Lynch, and Sessler (2014) indicates that derivatives of 1H-pyrrole-2-carbaldehyde can be used as receptors for anion binding, specifically for dihydrogenphosphate and pyrophosphate anions. This demonstrates potential applications in sensing or capturing specific anions (Deliomeroglu, Lynch, & Sessler, 2014).

Fluorescence and PhotoFries-type Rearrangement

- A study by Es et al. (2010) explores the fluorescence properties of pyrrole-2-carbaldehyde derivatives, revealing that certain compounds exhibit high quantum yields and solvent-dependent emission. This suggests potential use in optical materials or sensors (Es, Koek, Erkelens, & Lugtenburg, 2010).

Magnetic Applications

- Giannopoulos et al. (2014) highlight the use of a pyrrole-2-carbaldehyde derivative in creating a {Mn(III)25} barrel-like cluster. This structure exhibits single-molecule magnetic behavior, pointing to applications in magnetic storage or quantum computing (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Catalyst Development

- Singh et al. (2017) investigated the use of pyrrole-2-carbaldehyde derivatives in creating palladacycles, which showed effectiveness as catalysts in various chemical reactions. This underscores their utility in synthetic chemistry and industrial applications (Singh, Saleem, Pal, & Singh, 2017).

Synthesis of Novel Organic Compounds

- Gualandi, Cerisoli, Monari, and Savoia (2011) demonstrate the synthesis of tetrahydropyrrolo[1,2-a]pyrazines from 1-(2-haloethyl)pyrrole-2-carbaldehydes. These compounds have potential uses in pharmaceuticals and organic materials (Gualandi, Cerisoli, Monari, & Savoia, 2011).

X-Ray Diffraction and Electron Density Studies

- Safoklov et al. (2002) studied pyrrole-2-carbaldehyde isonicotinoylhydrazone using single-crystal X-ray diffraction. The research provides insights into electron density distribution and molecular interactions, which can be vital in crystallography and molecular modeling (Safoklov, Atovmyan, Nikonova, Tkachev, & Aldoshin, 2002).

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1,3,5,8,10H,2,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUBDVNYZHNQCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589734 |

Source

|

| Record name | 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932186-29-3 |

Source

|

| Record name | 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)